N-(oxan-4-ylmethyl)aniline
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Overview
Description
N-(oxan-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an aniline group attached to an oxan-4-ylmethyl moiety. Aniline derivatives are widely used in various industries, including pharmaceuticals, dyes, and polymers, due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-ylmethyl)aniline typically involves the alkylation of aniline with oxan-4-ylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: N-(oxan-4-ylmethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Nitroaniline derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(oxan-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .
Comparison with Similar Compounds
- 4-Methyl-N-(oxan-4-ylmethyl)aniline
- N-(tetrahydro-2H-pyran-4-ylmethyl)aniline
- N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness: N-(oxan-4-ylmethyl)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-12(5-3-1)13-10-11-6-8-14-9-7-11/h1-5,11,13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNRPLMXXSJDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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